

DMTr-TNA-C(Bz)-amidite molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DMTr-TNA-C(Bz)-amidite

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In-Depth Technical Guide: DMTr-TNA-C(Bz)-amidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DMTr-TNA-C(Bz)-amidite**, a key building block in the synthesis of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid analog with a threose sugar backbone, which has garnered significant interest in the fields of synthetic biology, aptamer development, and prebiotic evolution research. This document details the physicochemical properties, synthesis, and applications of **DMTr-TNA-C(Bz)-amidite**, offering valuable information for researchers and professionals in drug development and nucleic acid chemistry.

Physicochemical Properties

DMTr-TNA-C(Bz)-amidite is a purine nucleoside analog.[1][2] The dimethoxytrityl (DMTr) group on the 5'-hydroxyl function provides a lipophilic handle for purification and is readily cleaved under acidic conditions, while the benzoyl (Bz) group protects the exocyclic amine of cytosine during oligonucleotide synthesis. The phosphoramidite moiety at the 3'-position enables the efficient coupling of the monomer to a growing oligonucleotide chain.

A summary of its key quantitative data is presented in the table below.



Property	Value
Molecular Formula	C45H50N5O8P
Molecular Weight	819.88 g/mol [1]
CAS Number	325683-96-3[1]
Appearance	White or off-white solid[3][4]
Purity	≥ 98%[3][4]

Synthesis and Experimental Protocols

The synthesis of **DMTr-TNA-C(Bz)-amidite** is a multi-step process that begins with a chiral precursor, typically L-ascorbic acid, to construct the threofuranosyl sugar ring.[5][6][7] This is followed by the introduction of the nucleobase and subsequent protection and phosphitylation steps.

General Synthesis Strategy of TNA Phosphoramidites

The preparation of DMTr-protected α -L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers generally follows these key stages[5][6][7]:

- Synthesis of the Protected Threofuranosyl Sugar: The process starts from a commercially available chiral starting material like L-ascorbic acid to produce the protected threofuranosyl sugar.[5][6][7]
- Glycosylation: A Vorbrüggen-Hilbert-Johnson glycosylation reaction is performed to attach the desired nucleobase to the threofuranosyl sugar.[5][6]
- Protecting Group Manipulations: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.
- Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.





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Caption: General synthesis workflow for TNA phosphoramidites.

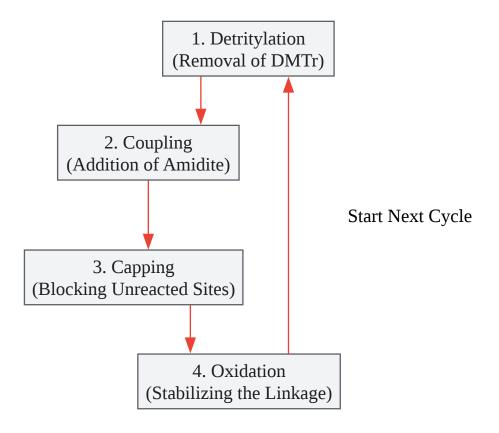
Solid-Phase Oligonucleotide Synthesis

DMTr-TNA-C(Bz)-amidite is utilized in standard solid-phase phosphoramidite chemistry to synthesize TNA oligonucleotides on a DNA synthesizer.[5][6] The synthesis cycle consists of four main steps:

- Detritylation: The DMTr group from the 5'-end of the growing oligonucleotide chain, which is attached to a solid support, is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the free 5'-hydroxyl group for the next coupling reaction.
- Coupling: The DMTr-TNA-C(Bz)-amidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in the final product.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
 phosphate triester using an oxidizing agent, typically iodine in the presence of water and a
 weak base like pyridine.

This cycle is repeated until the desired TNA sequence is assembled.





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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

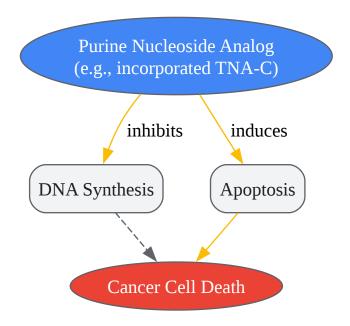
Applications in Research and Drug Development

DMTr-TNA-C(Bz)-amidite, as a precursor to TNA oligonucleotides, has several potential applications:

- Prebiotic Research: TNA is considered a potential progenitor of RNA in the context of the
 origin of life, and synthetic TNA oligonucleotides are used to study the properties of these
 putative prebiotic genetic polymers.
- Aptamer Development: TNA's unique backbone structure can confer resistance to nuclease degradation, making it an attractive candidate for the development of therapeutic aptamers with improved stability.
- Antisense Technology: TNA oligonucleotides can hybridize with complementary DNA and RNA sequences, suggesting their potential use in antisense therapies.



Cancer Research: As a purine nucleoside analog, DMTr-TNA-C(Bz)-amidite falls into a
class of compounds known for their antitumor activity.[1][2] The anticancer mechanisms of
purine nucleoside analogs generally involve the inhibition of DNA synthesis and the induction
of apoptosis.[1][2]



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Caption: General mechanism of action for purine nucleoside analogs in cancer cells.

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- To cite this document: BenchChem. [DMTr-TNA-C(Bz)-amidite molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410213#dmtr-tna-c-bz-amidite-molecular-weight-and-formula]

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